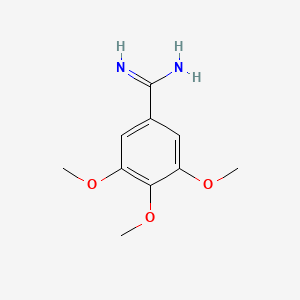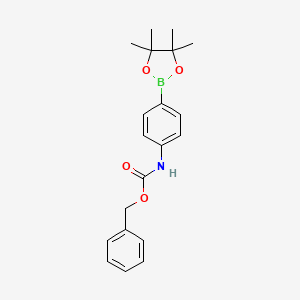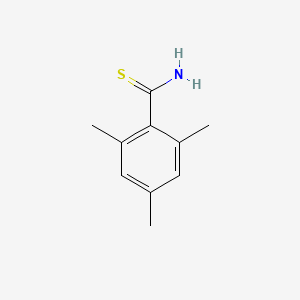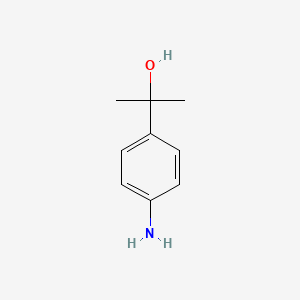
2-(4-Aminophenyl)propan-2-ol
Vue d'ensemble
Description
2-(4-Aminophenyl)propan-2-ol is a chemical compound that is part of a broader class of organic molecules which often feature an amino group attached to a phenyl ring and a propan-2-ol moiety. This structure is a common motif in medicinal chemistry and is found in various pharmacologically active compounds.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, substituted 2′-amino-biphenyl-2-ols have been synthesized through a double functionalization process involving nitration and cycloetherification, which could be relevant for the synthesis of 2-(4-Aminophenyl)propan-2-ol derivatives . Additionally, the synthesis of compounds with a similar structure, such as 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol, has been reported, indicating the feasibility of synthesizing complex molecules with the 2-amino-propan-2-ol scaffold .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography. For example, the crystal structure of 2-amino-4-(4-hydroxyphenyl)-5-propylthiazole ethanol solvate hydrate has been elucidated, providing insights into the spatial arrangement of the phenol and thiazole rings . This information is valuable for understanding the conformational preferences of similar molecules, such as 2-(4-Aminophenyl)propan-2-ol.
Chemical Reactions Analysis
The chemical reactivity of compounds with the 2-amino-propan-2-ol core has been explored in various studies. The double functionalization of 2′-amino-biphenyl-2-ols, leading to the formation of 4-nitro-dibenzofurans and benzofuro-indoles, demonstrates the potential for diverse chemical transformations . Moreover, the synthesis of beta-adrenergic blocking agents with heterocyclic substitutions on the 1-(aryloxy)-3-[[(amido)alkyl]amino]propan-2-ol framework shows the versatility of this chemical structure in generating pharmacologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 2-(4-Aminophenyl)propan-2-ol can be inferred from the reported data. The crystallographic analysis provides information on the density and molecular volume, which are important for understanding the solid-state properties . Additionally, the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives in different environments offer insights into the flexibility and preferred conformations of these molecules, which can impact their physical properties and interactions with biological targets .
Applications De Recherche Scientifique
Photophysical Properties for Biomarkers
Bruno Ivo Pelizaro et al. (2019) studied the amphiphylic triazoanilines synthesized from cardanol and glycerol, including a derivative similar to 2-(4-Aminophenyl)propan-2-ol, for their use in fluorescent biomarkers. These compounds have low acute toxicity and potential for safe use as fluorescent markers in biodiesel quality monitoring, also contributing to environmental health by reusing industrial waste (Pelizaro et al., 2019).
Transformation to 2-Methylindoline
Heidi Bernas et al. (2015) explored the transformation of 1-(2-Aminophenyl)propan-2-ol, a close relative to 2-(4-Aminophenyl)propan-2-ol, into 2-methylindoline. Various catalysts were used, including carbon, titania, and zeolite supported metals. The study shows the potential for chemical transformations in industrial applications (Bernas et al., 2015).
Synthesis and Biological Properties
O. A. Papoyan et al. (2011) synthesized compounds including 2-(4-chlorophenyl)-3-morpholin-4-yl-(4-alkoxyphenyl)alkanol hydrochlorides, similar to 2-(4-Aminophenyl)propan-2-ol. These compounds exhibited anticonvulsive and peripheral n-cholinolytic activities, indicating potential pharmaceutical applications (Papoyan et al., 2011).
Antimicrobial and Antiradical Activity
R. Čižmáriková et al. (2020) reported on compounds including (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, related to 2-(4-Aminophenyl)propan-2-ol. These compounds demonstrated antimicrobial and antioxidant activities, though less effective compared to certain beta blockers (Čižmáriková et al., 2020).
Synthesis of Cyclic Polyamines
K. E. Cassimjee et al. (2012) synthesized circular polyamines from amino alcohols like 3-amino-propan-1-ol, which is structurally related to 2-(4-Aminophenyl)propan-2-ol. This method holds promise for producing a broad range of polyamine products with applications in drug and gene delivery (Cassimjee et al., 2012).
Safety And Hazards
The safety information for “2-(4-Aminophenyl)propan-2-ol” indicates that it may be hazardous. The signal word is “Warning” and the hazard statements include H302-H315-H319-H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
2-(4-aminophenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6,11H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQSZFHLLQMBAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminophenyl)propan-2-ol | |
CAS RN |
23243-04-1 | |
| Record name | 2-(4-aminophenyl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



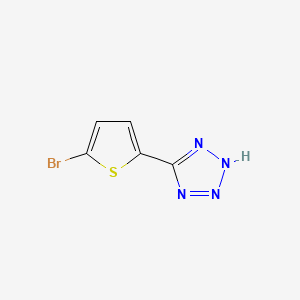
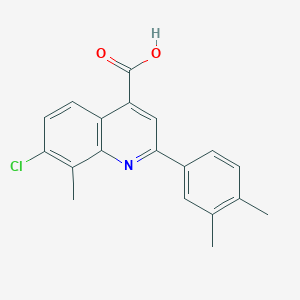
![2-amino-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1277300.png)
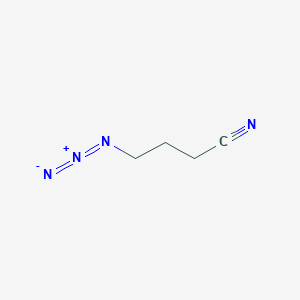
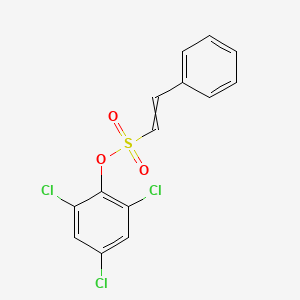

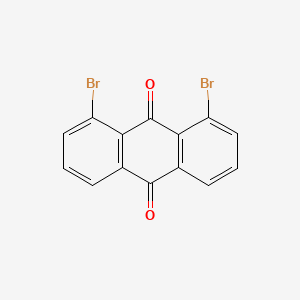
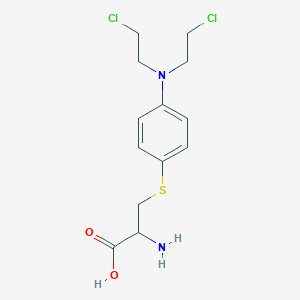

![2-[2-amino-5-(4-chlorophenyl)pyrimidin-4-yl]sulfanylacetic Acid](/img/structure/B1277317.png)
